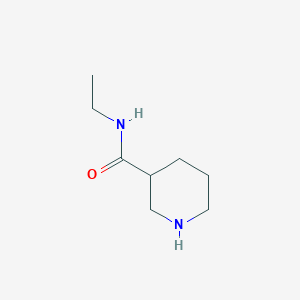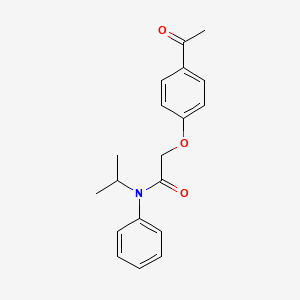![molecular formula C14H12ClN3O B6142758 5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 884994-37-0](/img/structure/B6142758.png)
5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a chemical compound with the CAS Number: 884994-37-0 . It has a molecular weight of 273.72 . The IUPAC name of the compound is 5-[(2-chlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H12ClN3O/c15-11-4-2-1-3-9(11)8-16-10-5-6-12-13(7-10)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound is a powder . It has a storage temperature of room temperature . .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research has demonstrated that derivatives of benzodiazoles, including compounds structurally related to the query compound, exhibit significant antimicrobial and antifungal activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some of the compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). This suggests that the compound could potentially have similar applications in developing new antimicrobial agents.
Synthesis and Chemical Properties
The synthesis and exploration of the chemical properties of benzodiazole derivatives have been a focus of several studies. The versatility of these compounds in chemical reactions makes them valuable for the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For example, Hassan et al. (2005) discussed the synthesis of pyrazole, oxa(thia)diazole, and oxadiazine derivatives, highlighting the chemical reactivity and potential applications of these compounds in drug discovery and development (Hassan et al., 2005).
Anticancer Activity
Another significant area of research is the investigation of benzodiazole derivatives for their potential anticancer properties. The structural complexity and ability to interact with biological targets make these compounds suitable candidates for anticancer drug development. Studies, such as those by Hafez et al. (2016), have synthesized novel pyrazole derivatives with promising anticancer activities, suggesting the potential of benzodiazole-related compounds in cancer therapy (Hafez et al., 2016).
Neuroprotective Agents
Benzodiazole derivatives have also been explored for their neuroprotective effects, particularly in the context of ischemia-reperfusion injury. Kim et al. (2002) studied the metabolism of KR-31543, a compound with a similar structural framework, highlighting its potential as a neuroprotective agent for ischemia-reperfusion damage (Kim et al., 2002).
Mécanisme D'action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the properties of similar indole derivatives that the compound likely interacts with its targets through a combination of covalent and non-covalent interactions . These interactions may induce conformational changes in the target proteins, altering their function and leading to the observed biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with similar indole derivatives, it is likely that this compound affects multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and tissues involved.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .
Result of Action
Based on the biological activities associated with similar indole derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-11-4-2-1-3-9(11)8-16-10-5-6-12-13(7-10)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJVCVCOKMYSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

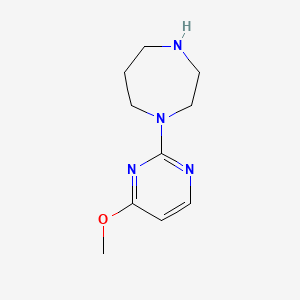
![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)

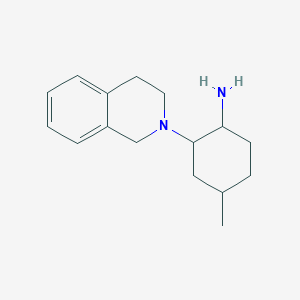
![1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6142711.png)
![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)
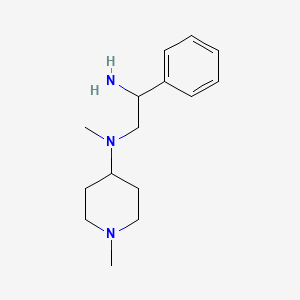
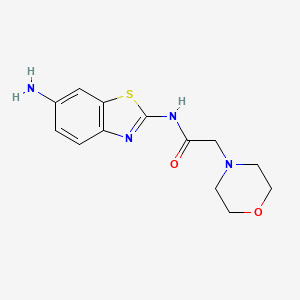
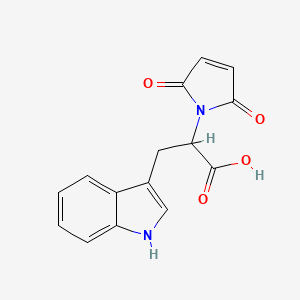
![2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid](/img/structure/B6142752.png)
